molecular formula C7H18N2 B8460560 N,N'-dimethyl-N-(propan-2-yl)ethane-1,2-diamine

N,N'-dimethyl-N-(propan-2-yl)ethane-1,2-diamine

Cat. No. B8460560
M. Wt: 130.23 g/mol
InChI Key: PBYBJQLUZSVFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139609B2

Procedure details

By using N-isopropylmethylamine (844.7 mg) as a starting material, the title compound (58 mg) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
844.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH3:5])([CH3:3])[CH3:2].N[CH2:7][C@@H:8]1CC[CH2:10][N:9]1CC>>[CH3:5][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:7][CH2:8][NH:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC[C@H]1N(CCC1)CC
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
844.7 mg
Type
reactant
Smiles
C(C)(C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.